molecular formula C10H21B B1376995 1-Bromodecane-10,10,10-d3 CAS No. 284474-47-1

1-Bromodecane-10,10,10-d3

Cat. No. B1376995
CAS RN: 284474-47-1
M. Wt: 224.2 g/mol
InChI Key: MYMSJFSOOQERIO-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromodecane-10,10,10-d3 is a heavy, colorless, and odorless liquid. It is used as an intermediate to manufacture surfactant, pharmaceuticals, and other organic compounds . It is also used as a solvent .


Synthesis Analysis

1-Bromodecane participates in the alkylation of pentaerythritol and introduces two lipophilic groups in pentaerythritol. It reacts with 1,2-dimethylimidazole to yield 1-decyl-2,3-dimethylimidazolium bromide .


Molecular Structure Analysis

The linear formula of 1-Bromodecane-10,10,10-d3 is CD3(CH2)8CH2Br . Its molecular weight is 224.20 .


Chemical Reactions Analysis

1-Bromodecane-10,10,10-d3 is highly flammable and can react with strong oxidizing agents, acids, and bases.


Physical And Chemical Properties Analysis

1-Bromodecane-10,10,10-d3 has a boiling point of 216 °C and a melting point of -8.2 °C. It has a refractive index of 1.441 and a density of 1.105 g/mL. It is insoluble in water, but soluble in ethanol, ether, and other organic solvents .

Scientific Research Applications

Organic Synthesis

1-Bromodecane-10,10,10-d3: is primarily used in organic synthesis as a reagent for introducing a decyl group . It’s particularly useful in the synthesis of various organic compounds due to its reactivity and the stability of the carbon-bromine bond. The deuterium labeling at the terminal carbon allows for tracking in reaction mechanisms, making it valuable for isotopic labeling studies.

Pharmaceutical Research

In pharmaceutical research, 1-Bromodecane-10,10,10-d3 serves as a stable isotopic label, which is crucial for drug metabolism studies . It helps in understanding the pharmacokinetics of drug molecules by tracing the path and distribution of deuterium-labeled compounds within biological systems.

Materials Science

The compound finds applications in materials science, particularly in the study of organic semiconductors and surface coatings . Its ability to form self-assembled monolayers on surfaces can be exploited to modify the surface properties of materials for specific applications.

Environmental Studies

1-Bromodecane-10,10,10-d3: can be used as a tracer or internal standard in environmental fate studies of brominated compounds . Its deuterated form provides an advantage in mass spectrometry, allowing for more accurate quantification and monitoring of environmental pollutants.

Biochemistry

In biochemistry, this compound is used in the study of lipid membranes and the behavior of long-chain molecules in biological systems . The deuterium labeling allows researchers to use NMR spectroscopy to investigate the dynamics and interactions of these molecules within cell membranes.

Industrial Applications

While not a direct application in scientific research, 1-Bromodecane-10,10,10-d3 is also relevant in industrial settings where it may be used as a precursor or intermediate in the manufacture of larger, more complex molecules . Its deuterated form is particularly useful in creating standards for quality control and process monitoring.

Safety and Hazards

1-Bromodecane-10,10,10-d3 is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

10-bromo-1,1,1-trideuteriodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMSJFSOOQERIO-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromodecane-10,10,10-d3

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